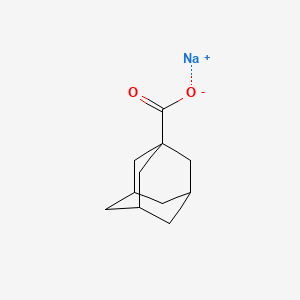
tert-butyl N-Boc-4-methylene-L-prolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-Boc-4-methylene-L-prolinate is a compound of significant interest in organic chemistry. It is a derivative of proline, an amino acid, and features protective groups that make it useful in various synthetic applications. The compound is characterized by the presence of tert-butyloxycarbonyl (Boc) and tert-butyl ester groups, which are commonly used as protecting groups in peptide synthesis and other organic reactions.
Vorbereitungsmethoden
The synthesis of tert-butyl N-Boc-4-methylene-L-prolinate typically involves the protection of the amino group of proline with a Boc group and the esterification of the carboxyl group with tert-butyl alcohol. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) and a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . Industrial production methods may employ flow microreactor systems for a more efficient and sustainable synthesis .
Analyse Chemischer Reaktionen
tert-butyl N-Boc-4-methylene-L-prolinate undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc or tert-butyl groups are replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to deprotection and substitution reactions.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-Boc-4-methylene-L-prolinate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-butyl N-Boc-4-methylene-L-prolinate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective transformations of other functional groups. The tert-butyl ester group similarly protects the carboxyl group. The deprotection of these groups is typically achieved through acid-catalyzed cleavage, which involves protonation of the carbonyl oxygen and subsequent elimination of the tert-butyl cation .
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-Boc-4-methylene-L-prolinate can be compared with other similar compounds, such as:
N-Boc-protected amino acids: These compounds also feature the Boc group for amino protection but may have different ester groups or side chains.
tert-Butyl esters of other amino acids: These compounds have the tert-butyl ester group but may lack the Boc protection on the amino group.
Carbobenzoxy (Cbz) protected amino acids: These compounds use the Cbz group instead of Boc for amino protection and are cleaved by catalytic hydrogenation.
The uniqueness of this compound lies in its dual protection, which provides stability and selectivity in synthetic applications.
Eigenschaften
Molekularformel |
C15H25NO4 |
|---|---|
Molekulargewicht |
283.36 g/mol |
IUPAC-Name |
ditert-butyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H25NO4/c1-10-8-11(12(17)19-14(2,3)4)16(9-10)13(18)20-15(5,6)7/h11H,1,8-9H2,2-7H3/t11-/m0/s1 |
InChI-Schlüssel |
YGOWHMIOSLSPJC-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H]1CC(=C)CN1C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CC(=C)CN1C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(4-Methoxyphenyl)amino]-1-(phenylmethyl)-4-piperidinecarboxylic acid](/img/structure/B8307783.png)

![2-(Pyridin-2-yl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B8307797.png)


![2-Cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B8307805.png)


![3-[(3-Methoxyphenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B8307833.png)
![4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)-3-chlorophenol](/img/structure/B8307835.png)
![8-Chloro-5-iodo-2-methyl-[1,7]naphthyridine](/img/structure/B8307840.png)
